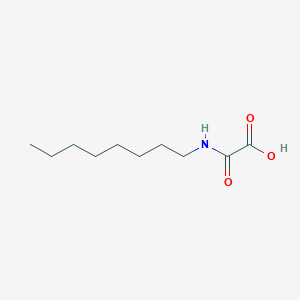

(Octylcarbamoyl)formic acid

Description

(Octylcarbamoyl)formic acid is a derivative of formic acid (HCOOH) in which the hydroxyl group is substituted with an octylcarbamoyl moiety (NHCO-C₈H₁₇). This structural modification introduces a long alkyl chain, significantly altering its physicochemical properties compared to simpler carboxylic acids. Applications may include organic synthesis (e.g., as a precursor for carbamoyl radicals) or surfactant formulations due to its amphiphilic nature .

Properties

IUPAC Name |

2-(octylamino)-2-oxoacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO3/c1-2-3-4-5-6-7-8-11-9(12)10(13)14/h2-8H2,1H3,(H,11,12)(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYHZNGLVVFUBAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCNC(=O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Octylcarbamoyl)formic acid can be achieved through the reaction of octylamine with oxalic acid. The reaction typically involves the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction.

Industrial Production Methods: Industrial production of (Octylcarbamoyl)formic acid may involve the use of continuous flow reactors to ensure consistent quality and yield. The process generally includes the purification of the final product through recrystallization or distillation techniques to achieve the desired purity levels .

Types of Reactions:

Oxidation: (Octylcarbamoyl)formic acid can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of corresponding alcohols or amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamoyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary or secondary alcohols.

Substitution: Formation of substituted carbamoyl derivatives

Scientific Research Applications

Chemistry: In chemistry, (Octylcarbamoyl)formic acid is used as a reagent in organic synthesis, particularly in the preparation of amides and esters. It serves as a building block for the synthesis of more complex molecules.

Biology: The compound is utilized in biological research to study enzyme interactions and protein modifications. It is often used in assays to investigate the activity of various enzymes.

Medicine: In the medical field, (Octylcarbamoyl)formic acid is explored for its potential therapeutic properties. It is being studied for its role in drug delivery systems and as a precursor for the synthesis of pharmaceutical compounds.

Industry: Industrially, the compound is used in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and surfactants .

Mechanism of Action

The mechanism of action of (Octylcarbamoyl)formic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. For instance, it may inhibit nitric oxide synthase, thereby affecting nitric oxide production in biological systems .

Comparison with Similar Compounds

Structural and Functional Group Analysis

- (Octylcarbamoyl)formic Acid : Contains a formic acid backbone with an octylcarbamoyl substituent, enhancing hydrophobicity.

- Oxamic Acid (NH₂CO-COOH) : A carbamoyl-substituted acetic acid, smaller and more hydrophilic due to the lack of a long alkyl chain .

- Formic Acid (HCOOH) : The simplest carboxylic acid, highly polar and volatile .

Physicochemical Properties

Reactivity and Stability

- Carbamoyl Radical Generation : Oxamic acid is established as a precursor for carbamoyl radicals under mild conditions (e.g., photolysis). In contrast, (Octylcarbamoyl)formic acid’s bulky octyl group may hinder radical formation, requiring harsher conditions .

- Volatility and Emissions : Formic acid exhibits high volatility (emission rates: 10–300 µg m⁻² h⁻¹), which decreases at lower temperatures and humidity. (Octylcarbamoyl)formic acid’s larger size likely reduces volatility, minimizing emissions in industrial settings .

- Chemical Resistance : Formic acid is corrosive to metals and plastics. The octylcarbamoyl group may mitigate reactivity, improving compatibility with polymers (inferred from chemical resistance guides) .

Environmental and Industrial Behavior

- Temperature/Humidity Sensitivity : Formic acid emissions drop 2–4× at 10°C vs. 23°C and >2× at 20% vs. 50% relative humidity. (Octylcarbamoyl)formic acid’s lower volatility suggests lesser sensitivity, enhancing stability in storage .

- Degradation Markers: Formic acid is a known degradation product of cellulose. (Octylcarbamoyl)formic acid’s unique structure may reduce its role as a degradation marker, though this requires empirical validation .

Research Findings and Implications

Environmental Impact : The reduced volatility of (Octylcarbamoyl)formic acid compared to formic acid could lower indoor emissions from materials like treated wood or paper .

Material Compatibility : Enhanced lipophilicity may improve compatibility with hydrophobic matrices, suggesting utility in coatings or polymer additives .

Biological Activity

(Octylcarbamoyl)formic acid is a carbamate derivative that has garnered attention due to its potential biological activities. This compound, characterized by its unique structure, may exhibit various pharmacological properties, including antimicrobial, anti-inflammatory, and antitumor effects. This article aims to summarize the current understanding of the biological activity of (Octylcarbamoyl)formic acid, drawing from diverse research findings and case studies.

Chemical Structure and Properties

The molecular formula for (Octylcarbamoyl)formic acid is C11H21N2O3, indicating the presence of octyl, carbamoyl, and formic acid functional groups. The structural features contribute to its reactivity and interaction with biological systems.

Antimicrobial Activity

Research indicates that carbamate derivatives, including (Octylcarbamoyl)formic acid, may possess significant antimicrobial properties. Studies have shown that certain derivatives demonstrate effectiveness against various bacterial strains. For instance, a review highlighted that modifications in the carbamate structure can enhance biological activity against pathogens, suggesting a potential application in developing new antibiotics .

Enzyme Inhibition

Carbamate compounds are known to inhibit specific enzymes, which can be crucial for therapeutic applications. For example, the inhibition of acetylcholinesterase (AChE) has been observed in some carbamate derivatives. This action could provide therapeutic benefits in treating conditions like Alzheimer's disease . The specific inhibitory effects of (Octylcarbamoyl)formic acid on various enzymes remain to be fully elucidated but are an area of active research.

Antitumor Activity

Preliminary studies suggest that (Octylcarbamoyl)formic acid may exhibit antitumor activity. The carbamate moiety has been linked to increased potency in antitumor compounds. For example, modifications to carbamate structures have resulted in significant enhancements in anticancer efficacy . Further investigations are needed to determine the specific mechanisms through which (Octylcarbamoyl)formic acid exerts its effects on cancer cells.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study 1 | Investigated the antimicrobial effects of various carbamate derivatives, including (Octylcarbamoyl)formic acid. Results indicated a broad spectrum of activity against Gram-positive and Gram-negative bacteria. |

| Study 2 | Evaluated enzyme inhibition capabilities of carbamates. Found that certain derivatives significantly inhibited AChE with IC50 values suggesting competitive inhibition mechanisms. |

| Study 3 | Explored the antitumor potential of modified carbamates. Noted that structural changes led to enhanced cytotoxicity against specific cancer cell lines compared to standard treatments. |

The biological activities of (Octylcarbamoyl)formic acid are likely mediated through several mechanisms:

- Interaction with Enzymes : Carbamates can form reversible covalent bonds with serine residues in active sites of enzymes like AChE.

- Cell Membrane Disruption : The lipophilic nature of octyl groups may facilitate penetration into cell membranes, enhancing bioavailability and efficacy.

- Modulation of Signaling Pathways : Potential interactions with signaling pathways involved in inflammation and tumor progression are areas for future research.

Chemical Reactions Analysis

Scope of Available Data

The provided sources focus on formic acid and its:

-

Esterification : Spontaneous formation of esters with alcohols .

-

Redox Behavior : Role as a hydrogen donor in transfer hydrogenation .

-

Industrial Synthesis : From methyl formate or CO hydrogenation .

No reactions involving carbamoyl-substituted derivatives (like (octylcarbamoyl)formic acid) are documented.

Hypothetical Reactivity (Extrapolation from Formic Acid)

While direct data is unavailable, reactivity might parallel formic acid with modifications due to the octylcarbamoyl group:

Recommendations for Further Research

To obtain authoritative data on (octylcarbamoyl)formic acid:

-

Specialized Databases :

-

Reaxys, SciFinder, or PubChem for reaction entries.

-

-

Literature Review :

-

Search for peer-reviewed articles using terms like “octylcarbamoylformic acid reactions” or “N-octylcarbamoyl formic acid”.

-

-

Synthetic Studies :

-

Investigate analogous carbamoyl-substituted carboxylic acids (e.g., phenylcarbamoylformic acid) for reactivity patterns.

-

Critical Gaps in Current Sources

-

No experimental data on synthesis, stability, or catalytic applications.

-

No safety or handling guidelines specific to the compound.

-

No computational or mechanistic studies on its reactivity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (octylcarbamoyl)formic acid, and how can reaction conditions (e.g., solvent, catalyst, temperature) be optimized for yield?

- Methodology : Use carbamoyl radical precursors (e.g., oxamic acid derivatives) via photoredox or thermal activation. Optimize reaction parameters using Design of Experiments (DoE) to evaluate solvent polarity (e.g., acetonitrile vs. THF) and catalyst loading . For carbamoylation, couple octylamine with formic acid derivatives under inert conditions, monitoring progress via <sup>1</sup>H NMR or FTIR to confirm N–H bond functionalization .

Q. Which analytical techniques are most suitable for characterizing the purity and structural integrity of (octylcarbamoyl)formic acid?

- Methodology :

- Purity : Use reverse-phase HPLC with UV detection (λ = 210–240 nm) and a C18 column. Validate against pharmacopeial standards for carboxylate analogs (e.g., formic acid) .

- Structure : Confirm via <sup>13</sup>C NMR (carbamoyl carbonyl at ~165–170 ppm) and high-resolution mass spectrometry (HRMS) .

Q. How can researchers quantify (octylcarbamoyl)formic acid in complex matrices (e.g., biological or environmental samples)?

- Methodology : Derivatize the compound with 2-nitrophenylhydrazine to enhance UV/Vis detectability. Employ gas chromatography-mass spectrometry (GC-MS) with a polar capillary column (e.g., DB-WAX) for trace analysis . Calibrate using internal standards (e.g., deuterated formic acid) to correct for matrix effects .

Advanced Research Questions

Q. How can researchers design experiments to study the role of carbamoyl radical intermediates in the synthesis or degradation of (octylcarbamoyl)formic acid?

- Methodology : Use electron paramagnetic resonance (EPR) spectroscopy with spin-trapping agents (e.g., DMPO) to detect transient carbamoyl radicals. Compare radical generation efficiency under UV light (365 nm) vs. thermal initiation (60–80°C) . Correlate radical stability with solvent dielectric constants and steric effects of the octyl group.

Q. What experimental strategies resolve contradictions in reported degradation pathways of (octylcarbamoyl)formic acid under varying pH and temperature conditions?

- Methodology : Conduct accelerated stability studies (40°C/75% RH for 6 months) and analyze degradation products via LC-MS/MS. Compare hydrolytic pathways in acidic (pH 2–3) vs. alkaline (pH 10–12) media. Use isotopic labeling (<sup>18</sup>O-water) to track cleavage sites .

Q. How can researchers develop a robust HPLC method to separate (octylcarbamoyl)formic acid from its isomers or byproducts?

- Methodology : Optimize mobile phase composition (e.g., 0.1% trifluoroacetic acid in acetonitrile/water) and gradient elution parameters. Validate column efficiency (theoretical plates > 2000) and resolution (R > 1.5) using spiked samples. Reference pharmacopeial guidelines for carboxylic acid separations .

Q. What methodologies assess the compound’s stability under environmental stressors (e.g., UV light, humidity)?

- Methodology : Use controlled-environment chambers to simulate storage conditions (e.g., 23°C/50% RH vs. 10°C/20% RH). Monitor degradation via headspace GC-MS for volatile byproducts (e.g., CO2, formic acid). Quantify emission rates (µg·m<sup>-2</sup>·h<sup>-1</sup>) using dynamic sampling techniques .

Q. How can computational modeling predict the reactivity of (octylcarbamoyl)formic acid in nucleophilic or electrophilic reactions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.